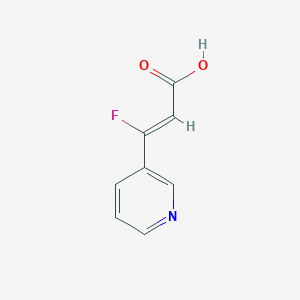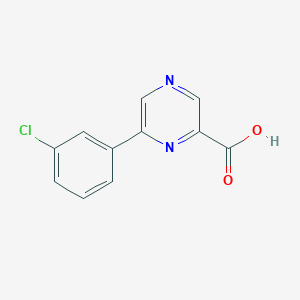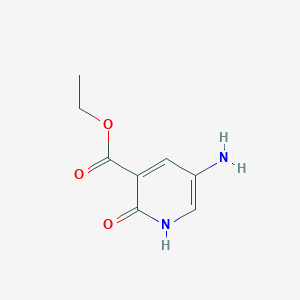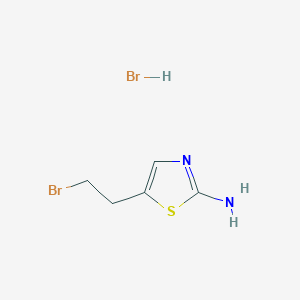
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with a thioamide. The reaction conditions often include the use of hydrobromic acid and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a liquid-phase method using ethanolamine and hydrobromic acid. The reaction time is usually around 48 hours. Alternatively, a gas-phase method can be employed, where ethanolamine is reacted with hydrogen bromide gas. This method is faster but requires more sophisticated equipment and precise temperature control .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Cyclization Reactions: It can form thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions.
Alkylation Reactions: It can be used to alkylate secondary phosphines to form optically active tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include cesium hydroxide, which acts as a catalyst in P-alkylation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include thiazolines, thiazines, and tertiary phosphines, which have applications in various chemical syntheses and industrial processes .
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylamine hydrobromide: This compound is similar in structure but lacks the thiazole ring.
2-(Bromomethyl)pyridine hydrobromide: This compound contains a pyridine ring instead of a thiazole ring and is used in different chemical syntheses.
Uniqueness
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is unique due to its thiazole ring structure, which imparts specific chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H8Br2N2S |
|---|---|
Molekulargewicht |
288.01 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C5H7BrN2S.BrH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H |
InChI-Schlüssel |
LZKHGIKRGDOWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)N)CCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


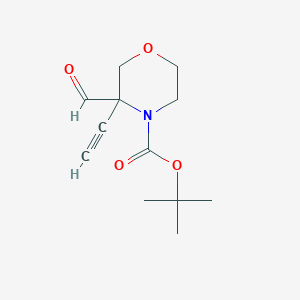
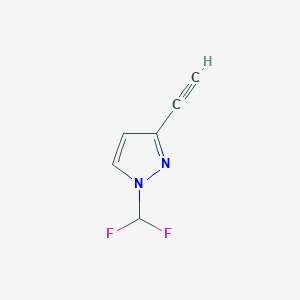
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
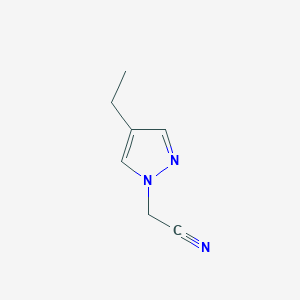
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
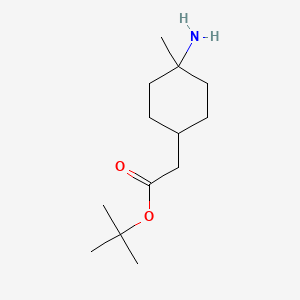
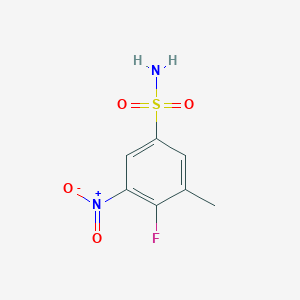
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
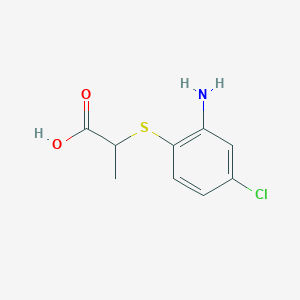
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
